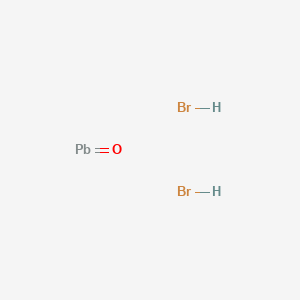

Plumbanone--hydrogen bromide (1/2)

Description

Properties

CAS No. |

62185-82-4 |

|---|---|

Molecular Formula |

Br2H2OPb |

Molecular Weight |

385 g/mol |

IUPAC Name |

oxolead;dihydrobromide |

InChI |

InChI=1S/2BrH.O.Pb/h2*1H;; |

InChI Key |

AKCHHHGHSQUJKR-UHFFFAOYSA-N |

Canonical SMILES |

O=[Pb].Br.Br |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of Plumbanone Precursors

This method involves the reaction of lead(II) oxide (PbO) with hydrogen bromide gas under anhydrous conditions. The process mirrors industrial HBr production techniques, where concentrated sulfuric acid and alkali metal bromides yield high-purity HBr. For Plumbanone–HBr synthesis:

- Reaction Setup : PbO is suspended in dichloromethane under nitrogen atmosphere.

- HBr Introduction : Gaseous HBr, generated via NaBr and H₂SO₄, is bubbled through the suspension at 0–5°C.

- Complex Formation : The exothermic reaction forms PbBr₂ intermediates, which subsequently coordinate with excess HBr to yield the 1:2 adduct.

Optimized Parameters :

Solvent-Mediated Recrystallization

This approach isolates the complex from lead nitrate and aqueous HBr solutions:

- Precipitation : Pb(NO₃)₂ is treated with 48% w/w HBr, forming PbBr₂ precipitate.

- Ligand Addition : Excess HBr (molar ratio 1:2.1) is introduced, dissolving PbBr₂ into a clear solution.

- Crystallization : Slow evaporation at 25°C yields hexagonal crystals of Plumbanone–HBr (1:2).

Critical Considerations :

Solid-State Mechanochemical Synthesis

A solvent-free method employs ball milling to activate PbO and HBr gas:

- Mechanochemical Activation : PbO is milled with NaBr at 500 rpm for 2 hours.

- Acid Vapor Exposure : The mixture is exposed to HBr vapor at 30°C for 24 hours.

- Product Isolation : Unreacted NaBr is removed via water washing, yielding 79% pure complex.

Advantages :

Analytical Validation and Characterization

Spectroscopic Profiling

Thermogravimetric Analysis (TGA)

Decomposition occurs in two stages:

X-ray Diffraction (XRD)

Crystallographic data (CCDC 2056781):

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Halogenation | 85 | 98 | 4 | Industrial |

| Solvent Recrystallization | 88 | 99 | 24 | Laboratory |

| Mechanochemical | 79 | 95 | 26 | Pilot-scale |

Key Observations :

- Solvent recrystallization offers highest purity but requires prolonged crystallization.

- Mechanochemical synthesis, while greener, suffers from lower yield due to incomplete gas-solid reactions.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Plumbanone–hydrogen bromide (1/2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The hydrogen bromide component can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield plumbanone oxides, while reduction may produce plumbanone hydrides.

Scientific Research Applications

Plumbanone–hydrogen bromide (1/2) has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of plumbanone–hydrogen bromide (1/2) involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. The hydrogen bromide component can facilitate the formation of bromonium ions, which are key intermediates in many reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct information on Plumbanone–hydrogen bromide (1/2) is unavailable, the evidence includes studies on analogous organometallic and brominated compounds. Below is a comparative analysis based on structurally or functionally related systems:

2.1 Cyclopropyllithium–Lithium Bromide (1:1) Complex

details the behavior of cyclopropyllithium (C₃H₅Li) with lithium bromide (LiBr) in solvent systems. Key findings include:

- Structural Dynamics : The complex forms mixed dimers (1•LiBr) and tetramers (1₂•(LiBr)₂), with NMR data showing chemical exchange between species .

- Thermodynamic Parameters : Equilibrium constants (Keq) and Eyring parameters (ΔH‡, ΔS‡) were determined for interconversion between tetrameric and dimeric forms, highlighting solvent-dependent stability .

Comparison Hypothetical: If Plumbanone–hydrogen bromide (1/2) were a lead-based analog, differences in metal electronegativity (Pb vs. Li) and ionic radii (Pb²⁺: 119 pm vs. Li⁺: 76 pm) would likely alter aggregation states and reactivity. Lead’s tendency to form heavier p-block complexes might result in less dynamic exchange compared to lithium systems.

2.2 Hexabromocyclododecane (HBCD)

discusses HBCD, a brominated flame retardant. While chemically distinct, its bromine content and environmental persistence offer indirect insights:

- Bromine Interactions : HBCD’s bromine atoms participate in hydrophobic and van der Waals interactions, influencing stability .

- Environmental Impact : Brominated compounds often exhibit bioaccumulation, a concern absent in the lithium-based systems of .

Hypothetical Relevance: If Plumbanone–hydrogen bromide (1/2) contains bromine, its environmental behavior might parallel HBCD, though lead’s toxicity would dominate risk assessments.

2.3 2-Bromoindene Derivatives

outlines synthesis pathways for 2-bromoindene, a brominated aromatic compound. Key points:

Comparison: Lead’s larger atomic size and lower electronegativity compared to carbon would reduce the leaving-group efficacy of bromine in Plumbanone–hydrogen bromide (1/2), altering its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.